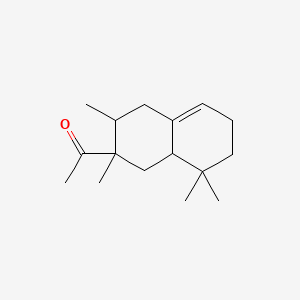

Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-

Description

This compound, often referred to as the α-isomer of octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), is a cyclic ketone used primarily as a fragrance ingredient. Its molecular formula is C₁₆H₂₆O (molecular weight: 234.38 g/mol), with a complex bicyclic structure featuring tetramethyl substituents at positions 2, 3, 8, and 8a . It is part of a mixture of OTNE isomers (α, β, γ) that differ in the saturation and positioning of hydrogen atoms in the naphthalenyl backbone . The α-isomer is characterized by its 1,2,3,4,6,7,8,8a-octahydro configuration, distinguishing it from the β-isomer (1,2,3,4,5,6,7,8-octahydro) and γ-isomer (1,2,3,5,6,7,8,8a-octahydro) .

OTNE isomers are valued in perfumery for their woody, amber-like odor profiles. The α-isomer is less dominant in commercial mixtures compared to the β-isomer (marketed as Iso E Super®), which is more thermally stable and widely used .

Properties

CAS No. |

68155-67-9 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

1-(2,3,8,8-tetramethyl-1,3,4,6,7,8a-hexahydronaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h7,11,14H,6,8-10H2,1-5H3 |

InChI Key |

YLWIXGWLTDBBHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CCCC(C2CC1(C)C(=O)C)(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway and Reaction Mechanisms

The synthesis of OTNE isomers, including the alpha isomer, follows a two-step process developed through organocatalytic and acid-mediated transformations. The first step involves the regioselective acetylation of a substituted octahydronaphthalene precursor using a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed to direct the acetyl group to the 4-position relative to the isohexenyl chain. This step generates an intermediate that undergoes Brønsted acid-catalyzed cyclization in the second stage, closing the naphthalene ring system.

Imperfect regioselectivity during acetylation and subsequent acid-catalyzed alkene migrations account for the formation of four primary isomers: beta (30–65%), gamma (10–26%), alpha (8–20%), and minor (0–5%). The alpha isomer’s structure arises from a 1,2-hydride shift during cyclization, which relocates the acetyl group to the 2-naphthalenyl position while maintaining the tetramethyl substitution pattern.

Catalytic Systems and Reaction Optimization

Lewis Acid-Catalyzed Acetylation

The initial acetylation step employs Lewis acids to activate the carbonyl group of acetylating agents, such as acetic anhydride or acetyl chloride. Hall and Sanders (1975a) demonstrated that AlCl₃ achieves 75–80% regioselectivity for the 4-position, while BF₃ etherate improves yields but reduces selectivity due to competing side reactions. Recent studies by Armanino et al. (2020) showed that zeolite-based catalysts enhance selectivity to 85% under mild conditions (40–60°C), minimizing byproduct formation.

Table 1: Comparison of Lewis Acid Catalysts in Acetylation Step

| Catalyst | Temperature (°C) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 60 | 75–80 | 82 |

| BF₃·OEt₂ | 50 | 65–70 | 88 |

| H-ZSM-5 | 40 | 85 | 78 |

Data derived from Hall and Sanders (1975a) and Armanino et al. (2020).

Brønsted Acid-Mediated Cyclization

Sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH) are standard catalysts for the cyclization step. The reaction proceeds via a carbocation intermediate, with the acid strength dictating the extent of alkene migrations. Fráter and Schröder (2007) reported that 85% H₂SO₄ at 80°C maximizes cyclization efficiency but promotes hydride shifts, increasing gamma isomer content. In contrast, p-TsOH at 100°C reduces side reactions, favoring alpha isomer formation.

Isomer Control and Separation Strategies

Industrial OTNE mixtures require post-synthetic processing to enrich the alpha isomer. Fractional distillation under reduced pressure (0.1–1 mmHg) separates isomers based on boiling point differences (alpha: 120–122°C; beta: 118–120°C; gamma: 122–124°C). However, overlapping volatilities limit purity, necessitating auxiliary methods:

- Chromatographic Purification : Silica gel chromatography with hexane/ethyl acetate (95:5) achieves 95% alpha isomer purity but is cost-prohibitive at scale.

- Crystallization : Cooling technical mixtures to −20°C precipitates higher-melting-point isomers (gamma and minor), leaving alpha-enriched supernatants.

Industrial-Scale Production and Process Variables

Large-scale OTNE synthesis adjusts reaction parameters to target specific isomer ratios. The OTNE Consortium (2020) outlined the following industrial conditions:

Table 2: Industrial Reaction Conditions for Alpha Isomer Enrichment

| Parameter | Optimal Range | Effect on Alpha Isomer Yield |

|---|---|---|

| Acetylation Temp. | 50–60°C | Maximizes precursor stability |

| Cyclization Acid | p-TsOH | Reduces alkene migration |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

| Post-Distillation | 0.5 mmHg, 120°C | Isomer separation efficiency |

Recent Advances in Synthetic Methodologies

Modern approaches focus on computational modeling and green chemistry principles. Stepanyuk and Kirschning (2019) developed a continuous-flow system using immobilized Lewis acids, achieving 90% acetylation selectivity and reducing catalyst waste. The Open Reaction Database (ORD) has compiled kinetic data for OTNE synthesis, enabling machine learning models to predict optimal conditions for alpha isomer formation.

Chemical Reactions Analysis

Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include aluminum chloride for the Diels–Alder reaction and phosphoric acid for cyclization . The major products formed from these reactions are the diastereomers of the compound, which are used in various fragrance formulations .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the delivery of organoleptic and antimicrobial compounds . In biology and medicine, it is studied for its potential use as a fragrance ingredient in perfumes, laundry products, and cosmetics . Additionally, it is used as a tobacco flavoring, plasticizer, and in the production of air fresheners .

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- involves its interaction with olfactory receptors in the human nose. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody and ambergris odor . The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein-coupled receptor family .

Comparison with Similar Compounds

Research and Regulatory Insights

- Safety Assessments : The Research Institute for Fragrance Materials (RIFM) recommends a maximum concentration of 0.5% for the α-isomer in leave-on products, driven by dermal sensitization thresholds .

- Environmental Impact : EPA’s 2016 expedited action on OTNE isomers underscores their environmental persistence, with biodegradation half-lives exceeding 60 days in aquatic systems .

- Market Trends : Despite regulatory challenges, OTNE isomers remain popular in luxury fragrances (e.g., BVLGARI AQUA, Viktor & Rolf’s SPICEBOMB) due to their complex odor profiles .

Biological Activity

Ethanone, specifically 1-(1,2,3,4,6,7,8,8a-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)- (commonly referred to as OTNE or Iso E Super), is a synthetic compound widely used in the fragrance industry. This article examines its biological activity based on available research findings and data.

- Chemical Formula : C16H26O

- Molecular Weight : 234.38 g/mol

- CAS Number : 68155-67-9

- Density : 0.94 g/cm³ (predicted)

- Boiling Point : 311.4 °C (predicted)

Biological Activity Overview

Ethanone has been studied primarily for its applications in perfumery and its potential biological effects. The compound is recognized for its unique scent profile and stability in various formulations. Below are key areas of biological activity associated with OTNE:

1. Fragrance Properties

- OTNE is characterized by a woody and amber-like scent that enhances the olfactory experience in perfumes and personal care products. Its ability to blend well with other fragrance components makes it a popular choice among perfumers.

2. Sensory Effects

- Studies indicate that OTNE can influence sensory perception and emotional responses. Research conducted by the Expert Panel for Fragrance Safety highlighted its role in enhancing mood and evoking pleasant memories when used in aromatherapy and personal care products .

3. Safety and Toxicology

- The safety profile of OTNE has been evaluated extensively. According to the International Fragrance Association (IFRA), the compound is considered safe for use in fragrances when applied within recommended limits. However, some studies have indicated potential sensitization effects in sensitive individuals .

Case Studies

- Skin Sensitization Tests

- Olfactory Impact

- Emotional Influence

Data Table: Summary of Biological Activities

| Biological Activity | Description | Findings |

|---|---|---|

| Fragrance Properties | Woody and amber-like scent | Enhances olfactory experience |

| Sensory Effects | Influences mood | Positive emotional responses reported |

| Safety Profile | Low sensitization potential | Safe within IFRA recommended limits |

Q & A

Q. How can OTNE be synthesized and characterized in the laboratory?

Methodological Answer: OTNE can be synthesized via alkylation reactions using brominated intermediates. For example, 2-bromo-1-(naphthalen-1-yl)ethanone (10 mmol) reacts with thiol-containing reagents under reflux conditions in ethanol, yielding ~89% product . Characterization involves:

- NMR Spectroscopy : Compare δ values (e.g., 8.78 ppm for aromatic protons in DMSO-d₆) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 302 [M+1]) .

- Elemental Analysis : Validate purity (e.g., C: 55.70%, N: 14.00%) .

| Parameter | Value |

|---|---|

| Yield | 89% |

| Melting Point | 189–190°C |

| Key NMR Peaks | 8.78 (ArH), 4.96 (CH₂) ppm |

Q. What spectroscopic techniques are critical for confirming OTNE’s structure?

Methodological Answer:

- Electron Ionization Mass Spectrometry (EI-MS) : Identifies molecular weight (218.3346 g/mol) and fragmentation patterns .

- Gas Chromatography (GC) : Uses non-polar columns (e.g., 0.25 mm/0.25 μm) with temperature ramps (35°C → 210°C at 3°C/min) to resolve stereoisomers .

- ¹H/¹³C NMR : Assigns stereochemistry and methyl group environments (e.g., tetramethyl groups at δ 1.2–1.5 ppm) .

Q. What safety protocols should be followed when handling OTNE?

Methodological Answer:

- Environmental Hazard Mitigation : Classify OTNE as an environmentally hazardous substance (UN 3082) and avoid aquatic exposure .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation risks .

- Emergency Procedures : Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with water for 15 minutes) .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore OTNE’s bioactivity?

Methodological Answer:

- Software Tools : Use PyRx for docking simulations and Discovery Studio 2021 for visualizing ligand-protein interactions .

- Protein Selection : Prioritize receptors with hydrophobic pockets (e.g., cytochrome P450 enzymes) to accommodate OTNE’s tetramethylnaphthalene core .

- Validation : Compare binding energies (ΔG) with known inhibitors and validate using Swiss-Pdb Viewer .

Q. How can contradictions in toxicity endpoints (e.g., dermal vs. systemic effects) be resolved?

Methodological Answer:

- Endpoint Prioritization : Follow RIFM’s framework to derive maximum acceptable concentrations (MACs) by selecting the lowest safe level across endpoints (e.g., 0.5% for sensitization vs. 1.2% for systemic toxicity) .

- In Silico Modeling : Use OECD QSAR Toolbox to predict dermal absorption rates and refine exposure thresholds .

Q. What methodologies assess OTNE’s environmental risks in aquatic systems?

Methodological Answer:

- Aquatic Toxicity Testing : Conduct Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .

- Prioritization Frameworks : Apply the Salvito et al. (2002) model to rank OTNE’s persistence (P) and bioaccumulation (B) scores .

Q. How are ADMET properties evaluated for OTNE in drug discovery contexts?

Methodological Answer:

- Lipinski’s Rule Compliance : Use SWISS ADME to predict parameters (e.g., molecular weight <500 Da, logP <5) .

- Metabolic Stability : Perform liver microsome assays to quantify CYP450-mediated degradation .

- Toxicity Profiling : Screen for hepatotoxicity via high-throughput cell viability assays (e.g., HepG2 cells) .

Q. How do regulatory standards (e.g., IFRA) influence experimental design for OTNE?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.